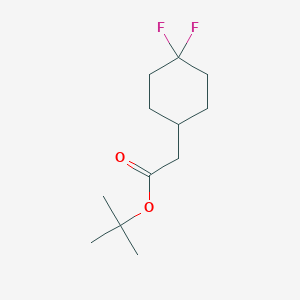

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4,4-difluorocyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2O2/c1-11(2,3)16-10(15)8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCWTXLFWWYKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4,4-difluorocyclohexyl)acetate typically involves the esterification of 2-(4,4-difluorocyclohexyl)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluorocyclohexyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate is utilized in various scientific research fields, including:

Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigating its effects on biological systems and potential as a bioactive compound.

Medicine: Exploring its potential therapeutic applications and pharmacological properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl ring can interact with enzymes and receptors, modulating their activity. The acetate group can also participate in ester hydrolysis reactions, releasing active metabolites .

Comparison with Similar Compounds

Table 1: Key Structural Features of tert-Butyl 2-(4,4-difluorocyclohexyl)acetate and Analogs

Key Observations:

Fluorination Effects: The 4,4-difluorocyclohexyl group in the target compound introduces electron-withdrawing effects and conformational rigidity compared to non-fluorinated analogs like 2-tert-Butyl-4-methylcyclohexyl acetate. Fluorine atoms enhance metabolic stability and binding affinity in bioactive molecules. In contrast, methyl and tert-butyl substituents (e.g., 2-tert-Butyl-4-methylcyclohexyl acetate) increase steric bulk without significantly altering electronic properties.

Functional Group Diversity :

- The spirocyclic analogs (R)-17 and (S)-17 () feature complex architectures with ethoxy-oxo groups and enantiomer-specific rotations ([α]²⁰_D = −14.7 and +14.3), highlighting their use in chiral drug synthesis.

- The hydrazinecarboxylate derivative () replaces the acetate with a hydrazine group, enabling nucleophilic reactions (e.g., hydrazone formation) for targeted molecule derivatization.

Molecular Weight and Complexity :

Key Observations:

- Chromatography : High purity (>97%) in (R)-17 underscores the importance of flash column chromatography in isolating enantiomers, a technique likely applicable to the target compound.

- Chirality : Unlike the spirocyclic analogs, the target compound lacks reported chiral centers, simplifying its synthesis and purification.

Biological Activity

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, particularly its effects on P-glycoprotein (P-gp) and implications in drug resistance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H17F2O2

- Molecular Weight : 232.26 g/mol

This compound features a tert-butyl group and a cyclohexyl ring substituted with two fluorine atoms, which may influence its biological properties.

Biological Activity Overview

The primary focus of research on this compound has been its role as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter involved in drug efflux and multidrug resistance.

P-glycoprotein Interaction

P-gp is crucial in pharmacokinetics as it affects the absorption and distribution of various drugs. Studies have shown that compounds similar to this compound can modulate P-gp activity, influencing the efficacy of chemotherapeutic agents.

-

ATPase Activity Assays : Research indicates that compounds with structural similarities can either stimulate or inhibit the ATPase activity of P-gp. For instance, certain derivatives have demonstrated the ability to inhibit ATP hydrolysis by P-gp, which is essential for its efflux function. The inhibition is often quantified using IC50 values, which measure the concentration required to inhibit 50% of the enzyme's activity.

Note: TBD = To Be Determined based on specific experimental results.

Compound IC50 (μM) Effect on P-gp This compound TBD TBD Compound A 0.1 Inhibitor Compound B 0.76 Inhibitor - Case Studies : In vitro studies have shown that certain analogs can reverse drug resistance in cell lines overexpressing P-gp. For example, one study reported that a compound structurally related to this compound significantly increased intracellular concentrations of paclitaxel in resistant cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies:

- Fluorine Substitution : The presence of fluorine atoms on the cyclohexyl ring appears to enhance binding affinity to P-gp.

- Alkyl Chain Length : Variations in the length and branching of alkyl chains can affect solubility and membrane permeability, thereby influencing biological activity.

Research Findings

Recent studies have provided insights into how structural modifications impact the biological activity of related compounds:

- Compounds with bulky groups like cyclohexane showed increased interaction with P-gp compared to smaller substituents.

- Inhibitory effects on ATPase activity were noted at varying concentrations, suggesting a dose-dependent relationship in their mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 2-(4,4-difluorocyclohexyl)acetate in laboratory settings?

- Based on hazard classifications, this compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) . Researchers should:

- Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters for high-concentration exposure) and chemical-resistant gloves .

- Implement fume hoods for synthesis/purification steps and avoid drainage system contamination .

- Maintain emergency protocols for spills or exposure, including immediate decontamination and medical consultation .

Q. How can researchers confirm the purity of this compound if suppliers do not provide analytical data?

- Suppliers like Sigma-Aldrich often omit analytical data for early-discovery compounds . To verify purity:

- Perform HPLC-MS with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to assess impurities.

- Use ¹H/¹³C NMR to confirm structural integrity, focusing on cyclohexyl difluorine splitting patterns (δ ~4.5–5.5 ppm for geminal fluorines) and tert-butyl ester peaks (δ ~1.4 ppm) .

- Cross-reference with GC-MS for volatile byproducts, particularly if isomers are present .

Q. What synthetic routes are documented for this compound?

- While direct synthesis data is limited, analogous compounds (e.g., tert-butyl acetates with fluorinated cyclohexane moieties) suggest:

- Friedel-Crafts alkylation of 4,4-difluorocyclohexanol with tert-butyl bromoacetate under BF₃ catalysis .

- Esterification of 2-(4,4-difluorocyclohexyl)acetic acid with tert-butanol via DCC/DMAP coupling .

- Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) and purify via silica gel chromatography .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-difluorocyclohexyl group influence the reactivity of this compound in nucleophilic acyl substitution?

- The geminal difluorine group increases ring rigidity, reducing conformational flexibility and potentially slowing nucleophilic attack at the ester carbonyl .

- Steric hindrance from the tert-butyl group may further limit accessibility. To optimize reactions:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employ microwave-assisted synthesis to overcome kinetic barriers .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

- Isomer separation : The 4,4-difluorocyclohexyl group may exist in axial/equatorial conformers, complicating NMR interpretation. Use low-temperature ¹⁹F NMR (−40°C) to slow ring inversion and resolve splitting patterns .

- Purity discrepancies : Suppliers often report ">98% purity (sum of isomers)" without specifying stereochemical ratios . Employ chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess if asymmetric synthesis is attempted .

Q. How can researchers reconcile conflicting toxicity data between acute hazards (Category 4) and absence of carcinogenicity classifications?

- Acute toxicity (oral LD₅₀ ~300–2000 mg/kg) suggests moderate risk from acute exposure, but the lack of carcinogenicity (per IARC/ACGIH) implies low chronic hazard . To address contradictions:

- Conduct in vitro mutagenicity assays (e.g., Ames test) to validate non-carcinogenicity claims.

- Perform subchronic rodent studies (28–90-day exposure) to identify target organs (e.g., respiratory system noted in analogous compounds) .

Q. What strategies are effective for stabilizing this compound under acidic or basic conditions?

- The tert-butyl ester is prone to hydrolysis in acidic environments. Stabilization methods include:

- Store at −20°C in anhydrous DCM or THF with molecular sieves .

- Add scavengers (e.g., triethylamine) during reactions to neutralize trace acids .

Methodological Notes

- Synthetic Optimization : If initial yields are low (<50%), screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance electrophilicity of the cyclohexyl intermediate .

- Environmental Safety : Avoid aqueous waste disposal; instead, incinerate with a halogen scrubber due to fluorine content .

- Data Reproducibility : Cross-validate supplier-provided CAS numbers (e.g., EN300-207176 vs. commercial analogs) to prevent isomer contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.